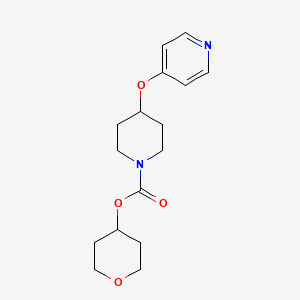

oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

oxan-4-yl 4-pyridin-4-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c19-16(22-15-5-11-20-12-6-15)18-9-3-14(4-10-18)21-13-1-7-17-8-2-13/h1-2,7-8,14-15H,3-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVISQSFDISTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxan-4-yl and pyridin-4-yloxy groups under controlled conditions. One common method includes the use of ethyl-4-hydroxy piperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recycling and reusing intermediates like ethyl-4-hydroxy piperidine-1-carboxylate can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylic acid, while reduction may produce oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-methanol .

Scientific Research Applications

Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters with Varied Substituents

tert-Butyl 4-(Pyridin-4-yloxy)piperidine-1-carboxylate

- Key Difference : Replacement of oxan-4-yl with a tert-butyl group.

- Synthesis: Hydrogenation of the pyridine ring using PtO₂ or Pd/C in ethanol yields tert-butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate with high efficiency (up to 98% yield) .

- Applications : Frequently used as a synthetic intermediate in pharmaceuticals due to its stability under acidic conditions .

Ethyl 4-Oxo-1-piperidinecarboxylate

- Key Difference : Linear ethyl ester with a ketone group at the 4-position of piperidine.

- Properties : Lower molecular weight (e.g., 173.21 g/mol for ethyl 4-oxo-piperidine-3-carboxylate hydrochloride) compared to oxan-4-yl derivatives, which may influence solubility .

- Utility : Commonly employed in heterocyclic synthesis as a precursor for ring-forming reactions .

Piperidine Derivatives with Heterocyclic Attachments

tert-Butyl 4-({[(Pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate

- Key Difference: Pyridin-4-yl group linked via an aminomethyl bridge instead of an ether.

- Molecular Weight : 305.42 g/mol, significantly higher than oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (estimated ~265–280 g/mol) .

- Bioactivity Potential: The aminomethyl linker may facilitate hydrogen bonding in target binding, a feature absent in the ether-linked target compound .

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

Compounds with Pyridin-4-yloxy Moieties in Medicinal Chemistry

Patent compounds such as N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamid highlight the therapeutic relevance of the pyridin-4-yloxy group. These quinoline derivatives demonstrate:

- Divergence from Target Compound: The quinoline core vs. piperidine in the target compound alters pharmacokinetic profiles, with piperidines generally favoring CNS penetration .

Research Findings and Implications

- Ester Group Impact : The oxan-4-yl group likely improves aqueous solubility over tert-butyl analogs due to its ether oxygen, which can form hydrogen bonds .

- Synthetic Challenges : Oxan-4-yl esters may require specialized catalysts (e.g., Rh/Al₂O₃) for hydrogenation, as seen in related piperidine syntheses .

- Bioactivity: The pyridin-4-yloxy group’s presence in patent quinoline derivatives suggests its role in target binding, which could extend to piperidine-based drug candidates .

Biological Activity

Oxan-4-yl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Overview

The compound has the following structural formula:

- Molecular Formula : CHNO

- SMILES : C1CNCCC1OC2CCOCC2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, impacting various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical pathways, suggesting potential applications in neuropharmacology.

Biological Activity Profile

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated efficacy against various bacterial strains. |

| Anticancer | Potential as an antiproliferative agent in cancer cell lines. |

| Neuropharmacological | Possible effects on central nervous system disorders through receptor interaction. |

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

- Neuropharmacological Effects :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other derivatives within the piperidine class:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3-(Oxan-4-yl)pyrrolidine | Antimicrobial and anticancer | Unique fused ring structure |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Antiproliferative | Acts as a tubulin inhibitor |

| N-(3,5-dimethylphenyl)-piperazine | Strong CYP51 inhibitors | Selective for Leishmania parasites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.